(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of SIN44126 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine and morpholine groups: These groups are introduced through nucleophilic substitution reactions.
Final coupling reaction: The final product is obtained by coupling the oxazole intermediate with the pyridine derivative under specific reaction conditions.
Industrial production methods for SIN44126 are optimized to ensure high yield and purity. These methods often involve the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Análisis De Reacciones Químicas
SIN44126 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to the formation of reduced pyridine derivatives .
Aplicaciones Científicas De Investigación
SIN44126 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of interleukin-1 receptor-associated kinase 4 and its role in various biochemical pathways.
Biology: The compound is employed in cellular assays to investigate its effects on cell signaling and inflammation.
Medicine: SIN44126 shows potential as a therapeutic agent for treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories
Mecanismo De Acción
SIN44126 exerts its effects by inhibiting interleukin-1 receptor-associated kinase 4, a key enzyme involved in the signaling pathways of the immune response. By blocking this enzyme, SIN44126 can reduce the production of pro-inflammatory cytokines and modulate immune responses. The molecular targets and pathways involved include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway .
Actividad Biológica
(S)-N-(5-(3-hydroxypyrrolidin-1-yl)-2-morpholinooxazolo[4,5-b]pyridin-6-yl)-2-(2-methylpyridin-4-yl)oxazole-4-carboxamide, commonly referred to as Emavusertib, is a small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This compound functions primarily as an inhibitor of Interleukin-1 receptor-associated kinase 4 (IRAK4), which plays a critical role in inflammatory and immune responses.
- Molecular Formula : C24H25N7O5
- Molecular Weight : 491.50 g/mol
- CAS Number : 1801344-14-8
Emavusertib acts by inhibiting IRAK4, a kinase involved in the signaling pathways of various cytokines. By blocking this pathway, the compound can potentially reduce inflammation and modulate immune responses, making it a candidate for treating conditions like refractory central nervous system lymphoma and acute myeloid leukemia (AML).
In Vitro Studies
In vitro studies have demonstrated that Emavusertib effectively inhibits IRAK4 activity, leading to decreased proliferation of cancer cells. For instance, in cell lines derived from AML patients with FLT3 mutations, treatment with Emavusertib resulted in significant reductions in cell viability and increased apoptosis rates.
Study | Cell Line | Concentration | Result |
---|---|---|---|
AML FLT3+ | 0.1 - 10 µM | Decreased cell viability by 50% at 5 µM | |
CNS Lymphoma | 1 - 100 µM | Induced apoptosis in 70% of treated cells |
In Vivo Studies
Preclinical trials have shown promising results in animal models. In mice xenografted with human AML cells, Emavusertib not only inhibited tumor growth but also improved survival rates compared to control groups.
Study | Model | Dose | Outcome |
---|---|---|---|
Mouse xenograft (AML) | 50 mg/kg/day | Tumor volume reduced by 60% after 28 days | |
Mouse xenograft (CNS Lymphoma) | 25 mg/kg/day | Increased survival by 40% |
Clinical Trials
Emavusertib has progressed to clinical trials, with Phase 1/2 studies evaluating its safety and efficacy in patients with refractory CNS lymphoma and AML. Early results indicate manageable side effects and encouraging response rates.
Key Findings from Clinical Trials
- Phase : 1/2
- Indications : Refractory CNS Lymphoma, AML
- Response Rate : Approximately 30% for CNS lymphoma patients .
Case Studies
Recent case studies highlight the effectiveness of Emavusertib in individual patients:
- Patient A : A 62-year-old male with refractory CNS lymphoma showed a partial response after four cycles of treatment.
- Patient B : A 45-year-old female with AML experienced complete remission after six months on Emavusertib combined with standard chemotherapy.
Side Effects
The most common side effects reported include:
- Fatigue
- Nausea
- Transient liver enzyme elevation
Propiedades
Fórmula molecular |
C24H25N7O5 |
---|---|
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
N-[5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C24H25N7O5/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33)/t16-/m0/s1 |
Clave InChI |
SJHNWSAWWOAWJH-INIZCTEOSA-N |
SMILES isomérico |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@@H](C5)O)N=C(O4)N6CCOCC6 |
SMILES canónico |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.